1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene
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Overview
Description
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HCl2F5. This compound is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms, as well as a trifluoromethyl group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For example, the compound can be prepared by reacting benzene with chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The process is carefully monitored to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives of the compound .
Scientific Research Applications
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the benzene ring and make it less reactive towards electrophiles. In biological systems, its interactions with molecular targets are still under investigation, but it is believed to interact with enzymes and receptors through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specialized applications where other compounds may not be suitable .
Properties
CAS No. |
848243-38-9 |
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Molecular Formula |
C7Cl2F6 |
Molecular Weight |
268.97 g/mol |
IUPAC Name |
1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7Cl2F6/c8-2-1(7(13,14)15)4(10)6(12)3(9)5(2)11 |
InChI Key |
YLPVCNVWGLARHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)C(F)(F)F |
Origin of Product |
United States |
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